molecular formula C11H14BrNO B112828 N-Benzyl-2-bromo-2-methylpropanamide CAS No. 60110-37-4

N-Benzyl-2-bromo-2-methylpropanamide

Cat. No.: B112828
CAS No.: 60110-37-4
M. Wt: 256.14 g/mol
InChI Key: GBWYPSSDQOXOFH-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-2-methylpropanamide: is an organic compound with the molecular formula C11H14BrNO It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-bromo-2-methylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-methylpropanamide: : The synthesis of N-Benzyl-2-bromo-2-methylpropanamide typically begins with the bromination of 2-methylpropanamide. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.

  • N-Benzylation: : The brominated intermediate is then subjected to N-benzylation. This step involves the reaction of the brominated amide with benzyl chloride (C6H5CH2Cl) in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to facilitate the substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : N-Benzyl-2-bromo-2-methylpropanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

  • Reduction Reactions: : The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Oxidation Reactions: : Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substituted Amides: Formed through nucleophilic substitution.

    Amines: Resulting from reduction reactions.

    Carboxylic Acids: Produced via oxidation reactions.

Scientific Research Applications

Organic Synthesis

N-Benzyl-2-bromo-2-methylpropanamide serves as an important intermediate in organic synthesis. Its reactivity allows it to be a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries .

Medicinal Chemistry

The compound has potential applications in developing new therapeutic agents. Its ability to undergo various chemical transformations enables the design of molecules with specific biological activities .

  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, with IC₅₀ values ranging from 0.67 µM to 6.55 µM against different cancer types .
  • Antimicrobial Activity : Emerging evidence suggests that this compound may exhibit antimicrobial properties against various microbial strains .

Biological Research

In biological studies, this compound can be utilized to investigate enzyme interactions and inhibition mechanisms due to its structural similarities with certain enzyme substrates or inhibitors .

Case Study 1: Anticancer Activity

A study demonstrated that bromo-substituted amides similar to this compound showed significant anticancer activity against multiple cell lines, with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Research highlighted that compounds with similar structures effectively inhibited enzymes involved in metabolic pathways relevant to cancer progression, showcasing their potential as therapeutic agents .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation
AntimicrobialExhibits activity against various microbial strains
Enzyme InteractionUsed to study enzyme inhibition mechanisms

Mechanism of Action

The mechanism by which N-Benzyl-2-bromo-2-methylpropanamide exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary based on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-chloro-2-methylpropanamide: Similar structure but with a chlorine atom instead of bromine.

    N-Benzyl-2-iodo-2-methylpropanamide: Contains an iodine atom, leading to different reactivity.

    N-Benzyl-2-fluoro-2-methylpropanamide: Fluorine substitution affects the compound’s electronic properties.

Uniqueness

N-Benzyl-2-bromo-2-methylpropanamide is unique due to the presence of the bromine atom, which imparts specific reactivity patterns not observed with other halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in chemical reactions, making it a versatile intermediate

Biological Activity

N-Benzyl-2-bromo-2-methylpropanamide is a compound of increasing interest in biological research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a two-step process involving bromination and N-benzylation:

  • Bromination of 2-methylpropanamide : The reaction typically uses bromine (Br₂) in an organic solvent such as dichloromethane, under controlled conditions to achieve selective bromination.
  • N-Benzylation : The brominated intermediate is reacted with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate, often using aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of this compound is attributed to its ability to undergo various chemical transformations:

  • Nucleophilic Substitution : The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, leading to new amide derivatives .
  • Enzyme Interactions : Due to its structural similarities with certain enzyme substrates, this compound has been used to study enzyme interactions and inhibition mechanisms, making it valuable in biochemical research .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. It has been investigated for its ability to inhibit various cancer cell lines:

  • In vitro studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation with IC₅₀ values ranging from 0.67 µM to 6.55 µM against different cancer types including prostate, colon, and breast cancers .
  • The compound's mechanism may involve the inhibition of key signaling pathways in cancer cells, although specific pathways for this compound remain under investigation.

Antimicrobial Activity

There is also emerging evidence suggesting antimicrobial properties associated with this compound:

  • Preliminary studies have indicated that the compound may exhibit activity against various microbial strains, though detailed studies are required to confirm these effects and elucidate the underlying mechanisms .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds or derivatives:

  • Case Study 1 : A study involving similar bromo-substituted amides demonstrated significant anticancer activity against multiple cell lines with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
  • Case Study 2 : Research on enzyme inhibition highlighted that compounds with similar structures could effectively inhibit enzymes involved in metabolic pathways relevant to cancer progression .

Summary Table of Biological Activities

Activity TypeObserved EffectsIC₅₀ ValuesReferences
AnticancerInhibition of cancer cell proliferation0.67 - 6.55 µM
AntimicrobialActivity against microbial strainsNot quantified
Enzyme InhibitionInteraction with metabolic enzymesNot quantified

Properties

IUPAC Name

N-benzyl-2-bromo-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWYPSSDQOXOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208859
Record name N-Benzyl-2-bromo-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60110-37-4
Record name N-Benzyl-2-bromo-2-methylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060110374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-bromo-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in 91% yield (10.7 g, 42 mmol) from the reaction of 2-bromo-2-methylpropanoyl bromide (10.6 g, 46 mmol) with benzylamine (5.1 mL, 46 mmol) via general procedure A. Rf=0.84 (3:1, hexanes:EtOAc); mp 73.4-75.5° C.; 1H NMR (400 MHz, CDCl3): δ 7.41-7.23 (m, 1H), 7.03 (br s, 1H), 4.46 (d, J=5.8 Hz, 1H), and 1.99 (s, 1H); 13C NMR (125 MHz, CDCl3): δ 172.0, 137.8, 128.8, 127.6, 127.6, 62.8, 44.4, and 32.6; IR (neat) 3291 (br), 3065, 301, 3008, 2938, 2919, 1642 (s), 1533 cm-1; HRMS (ESI) calculated 256.0332 C11H15BrNO [M+H]+, observed 256.0329.
Quantity
10.6 g
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reactant
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5.1 mL
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reactant
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0 (± 1) mol
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reactant
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hexanes
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Benzyl-2-bromo-2-methylpropanamide
N-Benzyl-2-bromo-2-methylpropanamide
N-Benzyl-2-bromo-2-methylpropanamide
N-Benzyl-2-bromo-2-methylpropanamide
N-Benzyl-2-bromo-2-methylpropanamide
N-Benzyl-2-bromo-2-methylpropanamide

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